2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride
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Overview
Description
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is a chemical compound with the molecular formula C8H6F2N2S·HCl. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets leading to various biological effects . The interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target proteins .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, pain sensation, microbial growth, and tumor progression .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride typically involves the introduction of a difluoromethyl group to the benzothiazole core. One common method is the reaction of 2-aminobenzothiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzo[d]thiazol-7-amine hydrochloride
- 2-(Chloromethyl)benzo[d]thiazol-7-amine hydrochloride
- 2-(Bromomethyl)benzo[d]thiazol-7-amine hydrochloride
Uniqueness
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Biological Activity
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, benzothiazole derivatives often target DprE1, an enzyme critical in mycobacterial cell wall biosynthesis, demonstrating potential as anti-tubercular agents .
- Cell Cycle Arrest and Apoptosis : Research indicates that certain benzothiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as AKT and ERK . This suggests that this compound may similarly affect these pathways.
- Antimicrobial Activity : Benzothiazole compounds have been reported to exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a compound structurally related to this compound demonstrated significant inhibition of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, with IC50 values indicating potent activity .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
B7 | A431 | 1.0 | Apoptosis induction |
B7 | A549 | 2.0 | Cell cycle arrest |
Antitubercular Activity
Benzothiazole derivatives have shown promise as antitubercular agents. Compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, revealing effective bactericidal activity .
Compound | MIC (μg/mL) | Selectivity |
---|---|---|
7a | 0.5 | High |
7g | 0.8 | Moderate |
Case Studies
- Study on Anticancer Activity : A recent study synthesized novel benzothiazole derivatives and evaluated their effects on A431 and A549 cells. The active compound exhibited significant inhibition of proliferation and induced apoptosis through modulation of the AKT/ERK pathways .
- Antitubercular Evaluation : Another investigation focused on the synthesis of 2-aminothiazoles as potential antitubercular agents. The study found that specific derivatives showed strong bactericidal activity against M. tuberculosis, highlighting their therapeutic potential in treating tuberculosis .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazol-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2S.ClH/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8;/h1-3,7H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSMCCMPQLIOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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